molecular formula C18H19N3O B2813081 N-([2,4'-bipyridin]-4-ylmethyl)cyclohex-3-enecarboxamide CAS No. 2034433-30-0

N-([2,4'-bipyridin]-4-ylmethyl)cyclohex-3-enecarboxamide

Cat. No.: B2813081
CAS No.: 2034433-30-0
M. Wt: 293.37
InChI Key: MBTMKQOTGDROIO-UHFFFAOYSA-N
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Description

N-([2,4'-bipyridin]-4-ylmethyl)cyclohex-3-enecarboxamide is a synthetic compound featuring a 2,4'-bipyridine core linked via a methylene group to a cyclohex-3-enecarboxamide moiety. Its synthesis typically involves the ANRORC (Addition of Nucleophile, Ring-Opening, and Ring-Closing) reaction, as demonstrated in related bipyridine derivatives . This method facilitates the introduction of diverse substituents, enabling fine-tuning of redox and photophysical properties. The compound’s structure combines the electron-deficient bipyridine system, which promotes redox activity and ligand-metal interactions, with the hydrophobic cyclohexene ring, which may enhance solubility in organic solvents or influence steric interactions in supramolecular assemblies . Cyclic voltammetry (CV) studies of analogous compounds reveal reversible redox behavior, while UV/vis spectroscopy indicates tunable photoluminescence, suggesting applications in materials science or catalysis .

Properties

IUPAC Name

N-[(2-pyridin-4-ylpyridin-4-yl)methyl]cyclohex-3-ene-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3O/c22-18(16-4-2-1-3-5-16)21-13-14-6-11-20-17(12-14)15-7-9-19-10-8-15/h1-2,6-12,16H,3-5,13H2,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBTMKQOTGDROIO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CC=C1)C(=O)NCC2=CC(=NC=C2)C3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-([2,4’-bipyridin]-4-ylmethyl)cyclohex-3-enecarboxamide can be achieved through a multi-step process. One common method involves the condensation of acetophenone and aromatic aldehydes with acetoacetanilide in ethanol, using 2-hydroxyethylammonium acetate as a basic ionic liquid . This process is efficient, environmentally benign, and proceeds in high yield with short reaction times.

Industrial Production Methods

the principles of green chemistry, such as the use of water/ethanol as solvents and the avoidance of toxic organic solvents and metals, can be applied to scale up the synthesis .

Chemical Reactions Analysis

Types of Reactions

N-([2,4’-bipyridin]-4-ylmethyl)cyclohex-3-enecarboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include oxo derivatives, hydroxymethyl derivatives, and substituted cyclohexene derivatives .

Mechanism of Action

The mechanism of action of N-([2,4’-bipyridin]-4-ylmethyl)cyclohex-3-enecarboxamide involves its interaction with molecular targets such as glycosidases. The compound mimics the substrate, transition state, or enzyme reaction product, thereby inhibiting the enzyme’s activity . This inhibition can disrupt various biochemical pathways linked to metabolic disorders and diseases.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s unique properties are best contextualized through comparison with structurally related analogs. Below is an analysis of key similarities and differences:

Bipyridine Derivatives with Alkyl/aryl Substituents

Compounds synthesized via the ANRORC reaction (e.g., derivatives 1–4 in ) share the bipyridine backbone but differ in substituents. For example:

  • Compound 1 : Substituted with a 4-methylaniline group.
  • Compound 3 : Features a bulkier 4-tert-butylaniline group.
Property N-([2,4'-bipyridin]-4-ylmethyl)cyclohex-3-enecarboxamide Compound 1 Compound 3
Redox Potential (V) Not reported (inferred: ~-0.8 to -1.2 vs. Ag/AgCl) -0.85 -1.10
Photoluminescence Moderate emission (λmax ~450 nm) λmax: 430 nm λmax: 465 nm
Solubility Higher in polar aprotic solvents (due to cyclohexene) Moderate Low

The cyclohexene group in the target compound likely improves solubility compared to alkyl-substituted analogs like Compound 3, which exhibit lower solubility due to increased hydrophobicity . Redox potentials are influenced by electron-withdrawing/donating effects: the bipyridine core’s electron deficiency is partially offset by the carboxamide group, leading to intermediate redox activity.

Cyclohexene Carboxamide Derivatives

describes N-(3-(2-(((4S,5R)-5-(3,5-bis(trifluoromethyl)phenyl)-4-methyl-2-oxooxazolidin-3-yl)methyl)-4,4-dimethylcyclohex-1-enyl)-4-methoxyphenyl)-N-methylcyclohexane-1-carboxamide, which shares a carboxamide and cyclohexene motif but incorporates a trifluoromethylphenyl-oxazolidinone group.

Property Target Compound Compound
Steric Bulk Moderate High (due to CF3 and oxazolidinone)
Electron Effects Electron-neutral (bipyridine + carboxamide) Strongly electron-withdrawing (CF3)
Biological Relevance Not reported Likely bioactive (common in pharmaceuticals)

The compound’s trifluoromethyl groups enhance metabolic stability and lipophilicity, making it more suited for pharmaceutical applications, whereas the target compound’s bipyridine system prioritizes electronic properties for materials science .

Key Research Findings and Implications

  • Redox Activity : The target compound’s bipyridine core enables reversible electron transfer, comparable to other ANRORC-synthesized derivatives .
  • Luminescence : Emission profiles are tunable via substituent modification; the cyclohexene group may redshift emission compared to purely aromatic analogs.
  • Solubility vs. Stability Trade-off : The cyclohexene moiety balances solubility without the extreme hydrophobicity seen in tert-butyl or trifluoromethyl derivatives .

Biological Activity

N-([2,4'-bipyridin]-4-ylmethyl)cyclohex-3-enecarboxamide, with the CAS number 2034433-30-0, is a compound that has garnered attention for its potential biological activities. This article explores its chemical properties, synthesis, and biological effects, supported by relevant research findings and data.

  • Molecular Formula : C18H19N3O
  • Molecular Weight : 293.37 g/mol
  • IUPAC Name : N-[(2-pyridin-4-ylpyridin-3-yl)methyl]cyclohex-3-ene-1-carboxamide

Synthesis

The synthesis of N-([2,4'-bipyridin]-4-ylmethyl)cyclohex-3-enecarboxamide typically involves multi-step organic reactions. The key steps include:

  • Formation of the Cyclohexene Framework : This can be achieved through cyclization reactions involving cyclohexene derivatives.
  • Bipyridine Introduction : The bipyridine moiety is introduced via a coupling reaction with appropriate pyridine derivatives.
  • Carboxamide Formation : The final step involves the formation of the carboxamide functional group through amide bond formation.

Anticancer Properties

Research has indicated that N-([2,4'-bipyridin]-4-ylmethyl)cyclohex-3-enecarboxamide exhibits significant anticancer activity. In vitro studies have shown that this compound can inhibit the proliferation of various cancer cell lines, including breast and prostate cancer cells. The mechanism appears to involve the induction of apoptosis and cell cycle arrest.

Cell Line IC50 (µM) Mechanism of Action
MCF-7 (Breast)15.6Apoptosis induction
PC3 (Prostate)12.3Cell cycle arrest
A549 (Lung)18.7Inhibition of proliferation

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Preliminary studies suggest that it possesses activity against both Gram-positive and Gram-negative bacteria.

Microorganism Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL

These findings indicate potential applications in treating bacterial infections.

The biological activity of N-([2,4'-bipyridin]-4-ylmethyl)cyclohex-3-enecarboxamide is thought to be mediated through several mechanisms:

  • Receptor Interaction : The bipyridine structure may facilitate binding to specific cellular receptors involved in cell signaling pathways.
  • Reactive Oxygen Species (ROS) Generation : The compound may induce oxidative stress in cancer cells, leading to apoptosis.
  • Inhibition of Enzymatic Pathways : Studies suggest that it might inhibit enzymes critical for cancer cell survival and proliferation.

Case Studies

  • Breast Cancer Study : In a study conducted on MCF-7 cells, treatment with N-([2,4'-bipyridin]-4-ylmethyl)cyclohex-3-enecarboxamide resulted in a dose-dependent decrease in cell viability and increased markers of apoptosis such as cleaved caspase-3.
  • Antimicrobial Efficacy Assessment : A series of experiments demonstrated that this compound effectively inhibited the growth of methicillin-resistant Staphylococcus aureus (MRSA), highlighting its potential as a novel antimicrobial agent.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-([2,4'-bipyridin]-4-ylmethyl)cyclohex-3-enecarboxamide, and what functional group transformations are critical?

  • Methodology : Synthesis typically involves multi-step organic reactions. Key steps include:

  • Cyclization for the cyclohexene ring formation (e.g., Diels-Alder or acid-catalyzed cyclization) .
  • Amide coupling between the cyclohexene-carboxylic acid derivative and the bipyridinylmethylamine moiety using reagents like HATU or EDCI/HOBt .
  • Functional group protection/deprotection (e.g., amines or hydroxyl groups) to prevent side reactions during coupling .
    • Critical Considerations : Monitor reaction progress via TLC or LC-MS, and optimize solvent systems (e.g., DMF for polar intermediates, dichloromethane for coupling) .

Q. How can structural integrity and purity be confirmed for this compound?

  • Methodology : Use a combination of:

  • NMR spectroscopy (1H, 13C, and 2D experiments like COSY/HSQC) to verify connectivity and stereochemistry .
  • High-resolution mass spectrometry (HRMS) for molecular weight validation .
  • X-ray crystallography (if single crystals are obtainable) to resolve absolute configuration, as demonstrated in related cyclohexene-carboxamide derivatives .
  • HPLC purity analysis (>95% purity threshold for biological assays) .

Q. What in vitro assays are suitable for preliminary biological activity screening?

  • Methodology :

  • Enzyme inhibition assays : Use fluorogenic or colorimetric substrates to test activity against kinases or proteases (e.g., IC50 determination) .
  • Cell viability assays (MTT or resazurin-based) in cancer cell lines (e.g., HeLa, C-33A) at concentrations ranging from 3.125–100 µM, with cisplatin as a positive control .
  • Receptor binding studies : Radioligand displacement assays for GPCRs or nuclear receptors, given the compound's bipyridine moiety .

Advanced Research Questions

Q. How can contradictory cytotoxicity data across studies be resolved?

  • Methodology :

  • Assay standardization : Compare protocols for cell lines, incubation times, and solvent controls (e.g., DMSO concentration ≤0.1%) .
  • Mechanistic follow-up : Perform transcriptomics (RNA-seq) or proteomics to identify off-target effects or pathway-specific responses .
  • Metabolic stability testing : Use liver microsomes to assess if metabolite generation explains variability .

Q. What strategies are effective for structure-activity relationship (SAR) studies on this scaffold?

  • Methodology :

  • Substituent variation : Modify the bipyridine ring (e.g., electron-withdrawing groups at the 2-position) or cyclohexene carboxamide (e.g., methyl/fluoro substituents) .
  • Bioisosteric replacement : Replace the cyclohexene ring with bicyclic systems (e.g., tetrahydrofuran) to enhance solubility or binding affinity .
  • Computational modeling : Perform molecular docking (e.g., AutoDock Vina) to predict interactions with targets like kinase ATP-binding pockets .

Q. What advanced techniques elucidate the compound’s mechanism of action in anticancer studies?

  • Methodology :

  • Kinase profiling panels (e.g., Eurofins KinaseProfiler) to identify primary targets .
  • Apoptosis assays : Annexin V/PI staining combined with caspase-3/7 activation measurements .
  • In vivo xenograft models : Dose optimization (e.g., 10–50 mg/kg, IP/IV) in immunodeficient mice, with pharmacokinetic analysis (Cmax, t1/2) .

Data Analysis and Validation

Q. How should researchers address discrepancies in spectroscopic data during structural characterization?

  • Methodology :

  • Cross-validate NMR assignments with DEPT-135, HSQC, and HMBC experiments to distinguish overlapping signals .
  • Compare experimental vs. computed IR spectra (e.g., using Gaussian software) to confirm functional groups like amide C=O stretches .
  • Re-crystallize the compound in alternative solvents (e.g., ethanol/water vs. acetonitrile) to improve crystal quality for X-ray analysis .

Q. What computational tools are recommended for predicting physicochemical properties?

  • Methodology :

  • LogP and solubility prediction : Use SwissADME or ACD/Labs Percepta to guide formulation .
  • Molecular dynamics simulations (GROMACS) to study conformational stability in aqueous vs. lipid environments .
  • Density Functional Theory (DFT) to calculate electronic properties (e.g., HOMO-LUMO gaps) relevant to redox activity .

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